molecular formula C6H17NO5 B13403966 piperidine-1-carboxylic acid;trihydrate

piperidine-1-carboxylic acid;trihydrate

Cat. No.: B13403966
M. Wt: 183.20 g/mol
InChI Key: DYZYUTDRLZPTFG-UHFFFAOYSA-N
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Description

Piperidine-1-carboxylic acid;trihydrate is a derivative of piperidine, a six-membered heterocyclic amine with the molecular formula C5H11NO3. This compound is known for its unique structure, which includes a carboxylic acid group attached to the piperidine ring and three molecules of water of crystallization. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-1-carboxylic acid;trihydrate can be synthesized through several methods. One common approach involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. This process converts pyridine to piperidine, which can then be further functionalized to introduce the carboxylic acid group .

Another method involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

In an industrial setting, this compound is typically produced through the hydrogenation of pyridine, followed by functionalization to introduce the carboxylic acid group. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboxylic acid;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with different functional groups, such as alcohols, amines, and halides .

Mechanism of Action

The mechanism of action of piperidine-1-carboxylic acid;trihydrate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Piperidine-1-carboxylic acid;trihydrate is unique compared to other similar compounds due to its specific structure and hydration state. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C6H17NO5

Molecular Weight

183.20 g/mol

IUPAC Name

piperidine-1-carboxylic acid;trihydrate

InChI

InChI=1S/C6H11NO2.3H2O/c8-6(9)7-4-2-1-3-5-7;;;/h1-5H2,(H,8,9);3*1H2

InChI Key

DYZYUTDRLZPTFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)O.O.O.O

Origin of Product

United States

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